2,4-Dibromodibenzo[b,d]thiophen-3-amine
Description
2,4-Dibromodibenzo[b,d]thiophen-3-amine is a heterocyclic aromatic compound featuring a dibenzothiophene core substituted with two bromine atoms at positions 2 and 4, and an amine group at position 2. The dibenzothiophene skeleton confers rigidity and planarity, while the bromine atoms enhance molecular weight and reactivity, making it a valuable intermediate in materials science, particularly in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C12H7Br2NS |
|---|---|
Molecular Weight |
357.07 g/mol |
IUPAC Name |
2,4-dibromodibenzothiophen-3-amine |
InChI |
InChI=1S/C12H7Br2NS/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)10(14)11(8)15/h1-5H,15H2 |
InChI Key |
AEBRJQDOKCYARO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3S2)Br)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2,4-Dibromodibenzo[b,d]thiophen-3-amine, enabling comparative analysis of their properties, synthesis, and applications.
2,4-Dibromodibenzo[b,d]furan-3-amine
- Structure : Replaces the sulfur atom in the thiophene ring with oxygen (furan core).
- Molecular Formula: C₁₂H₇NOBr₂ (vs. C₁₂H₇NSBr₂ for the thiophene analog).
- Molecular Weight : 341.00 g/mol (vs. 357.07 g/mol for the thiophene analog).
- Key Differences :
- The oxygen atom in the furan ring reduces electron density compared to sulfur, affecting charge transport properties in electronic applications.
- Lower thermal stability due to weaker C–O bonds versus C–S bonds.
- Applications : Used in organic photovoltaic (OPV) and organic thin-film transistor (OTFT) materials .
N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine
- Structure : Shares the dibenzothiophene core but lacks bromine substituents; features a biphenyl-4-yl group attached to the amine.
- Molecular Formula : C₂₄H₁₇NS.
- Molecular Weight : 351.47 g/mol.
- Key Differences :
- Absence of bromine reduces molecular weight and limits cross-coupling reactivity.
- The biphenyl group enhances conjugation, improving luminescence efficiency.
- Applications : OLED intermediate due to its emissive properties .
2-Phenylbenzo[b]thiophen-3-amine
- Structure : A benzo[b]thiophene derivative with a phenyl group at position 2 and an amine at position 3.
- Synthesis : Prepared via nitro group reduction of 3-nitrobenzothiophenes (e.g., 92% yield using SnCl₂/HCl) .
- Higher solubility in organic solvents due to reduced steric hindrance.
- Applications : Explored for anti-tuberculosis activity and as a precursor for pharmacophores .
trans-1,1-Dioxo-2-phenyl-2,3-dihydrobenzo[b]thiophen-3-amine
- Structure : Partially saturated dibenzothiophene 1,1-dioxide with a phenyl group and amine.
- Synthesis : Achieved via LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides (moderate yields, 50–70%) .
- Key Differences :
- The sulfone group (1,1-dioxide) increases polarity and hydrogen-bonding capacity.
- Reduced aromaticity compared to fully fused dibenzothiophenes.
- Applications: Potential pharmacophore in bioactive compounds .
Data Table: Comparative Analysis
*Specific synthesis details for brominated dibenzothiophenes inferred from analogous bromination protocols in and .
Research Findings and Implications
- Electronic Properties : Bromine substituents in this compound enhance electron-withdrawing effects, making it suitable for charge-transport layers in OTFTs. Its sulfur atom provides better thermal stability compared to furan analogs .
- Synthetic Challenges : Bromination at specific positions (2,4) requires precise control to avoid over-bromination, as seen in related dibenzofuran systems .
- Pharmacological Potential: Amine-substituted dibenzothiophenes, including non-brominated variants, show promise in drug discovery due to their planar structure and ability to interact with biological targets .
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